An In-Depth Technical Guide to (R)-2-methyl-1,1'-Binaphthalene
An In-Depth Technical Guide to (R)-2-methyl-1,1'-Binaphthalene
Introduction
(R)-2-methyl-1,1'-Binaphthalene is a sterically hindered biaryl compound that possesses axial chirality, making it a significant molecule in the field of asymmetric synthesis. Its unique structural properties arise from atropisomerism, a phenomenon where restricted rotation around a single bond creates stable, non-superimposable mirror-image isomers. This guide provides a comprehensive overview of (R)-2-methyl-1,1'-Binaphthalene, identified by its CAS number 118018-44-3 , detailing its structural characteristics, synthesis, and pivotal applications as a chiral ligand in modern organic chemistry.[1][2][3] The rigid C₂-symmetric binaphthyl backbone, modified with a methyl group, allows for the creation of a well-defined chiral environment, which is instrumental in controlling the stereochemical outcome of chemical reactions.[4][5][6] This technical paper will serve as a resource for researchers and professionals engaged in asymmetric catalysis, drug discovery, and the synthesis of fine chemicals.
Physicochemical Properties and Structural Analysis
The distinct properties of (R)-2-methyl-1,1'-Binaphthalene are a direct consequence of its molecular structure. The presence of two bulky naphthalene rings linked by a single C-C bond results in significant steric hindrance, which prevents free rotation and gives rise to stable enantiomers. The methyl group at the 2-position further influences the rotational barrier and the topology of the chiral pocket.
| Property | Value | Source |
| CAS Number | 118018-44-3 | [1][2] |
| Molecular Formula | C₂₁H₁₆ | [1][7] |
| Molecular Weight | 268.35 g/mol | [1][7] |
| Predicted Boiling Point | 402.6 ± 25.0 °C at 760 mmHg | [7][8] |
| Predicted Density | 1.121 ± 0.06 g/cm³ | [7][8] |
| Storage Condition | 2-8°C | [7][8] |
The Essence of Atropisomerism
The chirality of (R)-2-methyl-1,1'-Binaphthalene is not centered on a stereogenic carbon atom but on an axis of chirality. The energy barrier to rotation around the 1,1'-bond is high enough to allow for the isolation of individual enantiomers at room temperature. Molecules containing this 1,1'-binaphthyl skeleton are known for their high optical stability.[9] The unsubstituted 1,1'-binaphthyl has a racemization half-life of 14.5 minutes at 50°C, but substituents at the 2 and 2' positions dramatically increase this barrier, rendering the enantiomers configurationally stable.[10]
Caption: Atropisomerism in (R)-2-methyl-1,1'-Binaphthalene.
Synthesis and Chiral Resolution
The enantioselective synthesis of substituted binaphthyls is a cornerstone of modern organic chemistry.[6] While a direct, one-step synthesis of (R)-2-methyl-1,1'-Binaphthalene is not commonly reported, its synthesis can be envisioned through multi-step sequences starting from readily available chiral precursors. The most common and versatile precursor for this class of compounds is enantiomerically pure 1,1'-bi-2-naphthol (BINOL).[5][11] The synthesis strategy, therefore, involves two key stages: obtaining enantiopure (R)-BINOL and its subsequent functionalization.
Stage 1: Resolution of Racemic 1,1'-bi-2-naphthol (BINOL)
A highly effective method for obtaining enantiomerically pure BINOL is through enzymatic resolution. This process leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a derivatized racemic mixture.
-
Esterification: Racemic 1,1'-bi-2-naphthol is first converted to its dipentanoate ester.
-
Suspend racemic 1,1'-bi-2-naphthol (0.71 mol) and triethylamine (1.54 mol) in diethyl ether (2 L).
-
Add pentanoyl chloride (1.56 mol) dropwise over 20 minutes.
-
Stir for an additional hour to ensure complete reaction.
-
Wash the ether solution with aqueous sodium bicarbonate and water to yield the racemic diester.
-
-
Enzymatic Hydrolysis: The racemic diester is subjected to selective hydrolysis using an enzyme.
-
Prepare an emulsion of the ether solution containing the diester with a pH 7.5 phosphate buffer containing sodium taurocholate.
-
Introduce cholesterol esterase (~2000 units). The enzyme will selectively hydrolyze the (S)-ester to (S)-BINOL, leaving the (R)-diester largely unreacted.
-
Maintain the pH at approximately 7.2 by adding aqueous NaOH as the hydrolysis proceeds. The reaction is typically stirred for 2-3 days.
-
-
Separation and Isolation:
-
Break the emulsion by adding ethanol.
-
Separate the aqueous and organic layers. The aqueous layer contains the sodium salt of (S)-BINOL, while the organic layer contains the unreacted (R)-diester.
-
Acidify the aqueous layer to precipitate (S)-(-)-1,1'-bi-2-naphthol.
-
The (R)-diester in the organic layer can be isolated and then hydrolyzed chemically (e.g., using KOH in methanol/water) to yield (R)-(+)-1,1'-bi-2-naphthol.
-
Stage 2: Conversion of (R)-BINOL to (R)-2-methyl-1,1'-Binaphthalene
Once enantiopure (R)-BINOL is obtained, it can be converted to the target molecule. A common strategy involves converting the hydroxyl groups to a better leaving group (e.g., triflate) followed by a cross-coupling reaction to introduce the methyl group and remove the second functional group.
Caption: General synthetic pathway for (R)-2-methyl-1,1'-Binaphthalene.
Applications in Asymmetric Catalysis
The primary and most valuable application of (R)-2-methyl-1,1'-Binaphthalene and its derivatives is as a chiral ligand in transition metal-catalyzed asymmetric reactions.[4][8] The rigid binaphthyl scaffold provides a stable and well-defined chiral environment around the metal center, which effectively dictates the stereochemical outcome of the reaction.
Binaphthyl-based ligands are crucial for a wide array of transformations:
-
Asymmetric Hydrogenation: Complexes of ruthenium and rhodium with chiral binaphthyl phosphine ligands (like BINAP) are highly effective for the enantioselective hydrogenation of ketones and olefins.[12]
-
C-C Bond Formation: Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling and allylic alkylations, utilize chiral binaphthyl ligands to achieve high enantioselectivity.[5][13]
-
Enantioselective C-H Activation: Novel binaphthyl-based ligands have been developed for palladium-catalyzed enantioselective C-H activation and cycloaddition reactions, enabling the synthesis of complex, enantioenriched cyclic structures.[14]
-
Conjugate Additions: Chiral complexes formed from binaphthyl ligands can catalyze the enantioselective addition of nucleophiles to unsaturated systems, yielding products with high enantiomeric excess.[15]
The design of the ligand is critical; even small changes to the substituents on the binaphthyl core can significantly impact the selectivity and activity of the catalyst. The methyl group in (R)-2-methyl-1,1'-Binaphthalene, for example, modifies the steric and electronic properties of the ligand compared to the parent unsubstituted binaphthyl, allowing for fine-tuning of the catalyst's performance.
Sources
- 1. chemscene.com [chemscene.com]
- 2. (R)-2-Methyl-1,1'-binaphthalene | 118018-44-3 [chemicalbook.com]
- 3. 2-methyl-1,1'-Binaphthalene | C21H16 | CID 11032869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-Methyl-1,1'-binaphthalene [myskinrecipes.com]
- 5. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07956B [pubs.rsc.org]
- 6. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2-methyl-1,1'-binaphthalene [myskinrecipes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,1'-Binaphthyl - Wikipedia [en.wikipedia.org]
- 11. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
